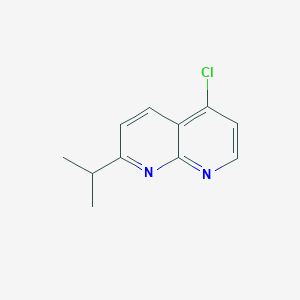

5-Chloro-2-isopropyl-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-isopropyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine derivatives, including 5-chloro-2-isopropyl-1,8-naphthyridine, exhibit a wide range of biological activities:

- Antimicrobial Properties : Research indicates that naphthyridine derivatives possess significant antibacterial and antifungal activities. For instance, studies have shown their effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Activity : Several derivatives have demonstrated cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, suggesting its utility in cancer therapy .

- Anti-inflammatory Effects : The anti-inflammatory properties of 1,8-naphthyridines are notable. Compounds in this class have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Neurological Applications : There is growing interest in the potential of these compounds to treat neurological disorders. Some studies suggest that they may have applications in managing conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Synthetic Methodologies

The synthesis of this compound typically involves several strategies that enhance its yield and purity:

- Grignard Reagent Utilization : A practical approach for synthesizing naphthyridine derivatives involves using Grignard reagents. This method has been shown to produce various substituted naphthyridines efficiently, facilitating the development of compounds with tailored biological activities .

- Direct C-H Functionalization : Recent advancements have highlighted the potential of direct C-H functionalization techniques to introduce various substituents onto the naphthyridine scaffold without extensive multi-step processes. This method simplifies the synthesis and allows for greater structural diversity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

5-chloro-2-propan-2-yl-1,8-naphthyridine |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)10-4-3-8-9(12)5-6-13-11(8)14-10/h3-7H,1-2H3 |

InChI Key |

UREOSGMTCYXFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=NC=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.